molecular formula C22H22BrFN4O3 B2691007 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1022252-61-4

6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2691007
CAS No.: 1022252-61-4
M. Wt: 489.345
InChI Key: GWCVDBIDUVABGW-UHFFFAOYSA-N
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Description

This compound is a brominated quinazoline-dione derivative featuring a tetrahydroquinazoline core substituted with a 4-oxobutyl chain linked to a 4-(4-fluorophenyl)piperazine moiety. The bromine atom at position 6 of the quinazoline ring likely enhances electrophilic reactivity and binding affinity to biological targets, such as enzymes or receptors involved in neurological or oncological pathways . The piperazine-oxobutyl side chain may contribute to improved solubility and pharmacokinetic properties, while the fluorophenyl group could modulate selectivity for specific receptors (e.g., serotonin or dopamine receptors) due to its electron-withdrawing effects .

Properties

IUPAC Name

6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4aH-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14,18H,1-2,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYQFSZMQYKLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4C=C(C=CC4=NC3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring is usually done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperazine Moiety: This involves the reaction of the quinazoline intermediate with 4-(4-fluorophenyl)piperazine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

The pharmacological activities of 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can be attributed to its unique structural features:

  • Quinazoline Core : Compounds containing a quinazoline structure are often implicated in the inhibition of various kinases involved in cancer cell signaling pathways. This suggests potential applications in oncology.
  • Piperazine Moiety : Piperazine derivatives are known for their ability to interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction indicates possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antitumor Activity : Research has demonstrated that quinazoline derivatives exhibit significant antitumor activity by inhibiting key kinases involved in cancer progression. For instance, studies on related compounds have shown promising results in preclinical models of breast and lung cancer.
  • Neurological Applications : Compounds with piperazine structures have been investigated for their effects on mood disorders. One study indicated that piperazine derivatives could enhance serotonin levels in the brain, suggesting potential use as antidepressants.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Quinazoline Derivative AAntitumor (breast cancer)
Piperazine Derivative BAnxiolytic effects
Quinazoline Derivative CKinase inhibition

Synthesis and Production

The synthesis of this compound involves several steps:

  • Formation of the Quinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : Introduction of bromine at the 6-position using brominating agents like N-bromosuccinimide (NBS).
  • Piperazine Attachment : Reaction with 4-(4-fluorophenyl)piperazine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Example Compound: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41, Molecules 2013)

  • Core Structure: Unlike the quinazoline-dione scaffold of the target compound, this analogue contains a triazinoindole fused with a pyrazole and indole system.
  • Substituents : Both compounds feature a brominated aromatic group (4-bromophenyl in Compound 41 vs. 6-bromo-quinazoline in the target). The absence of a piperazine-oxobutyl chain in Compound 41 suggests divergent pharmacological targets.
  • Synthetic Pathways : Compound 41 was synthesized via condensation reactions involving brominated intermediates, whereas the target compound likely requires multi-step functionalization of the quinazoline core with piperazine derivatives.

Functional Group Analysis

Feature Target Compound Compound 41
Core Heterocycle 1,2,3,4-Tetrahydroquinazoline-2,4-dione Triazinoindole-pyrazole-indole hybrid
Bromine Position Position 6 on quinazoline ring Position 4 on phenyl ring
Side Chain 4-Oxobutyl linked to 4-(4-fluorophenyl)piperazine None; substituents include 6,6-dimethylindole and pyrazole
Potential Targets Serotonin/dopamine receptors, kinases Kinases, DNA-intercalating agents (inferred from triazinoindole class)

Pharmacological and Biochemical Insights

  • Receptor Binding: The target compound’s piperazine-fluorophenyl moiety is structurally analogous to antipsychotic drugs like aripiprazole, which target dopamine D2 and serotonin 5-HT1A receptors. In contrast, Compound 41’s triazinoindole core is associated with kinase inhibition or anticancer activity .
  • Solubility and Bioavailability : The oxobutyl chain in the target compound may improve aqueous solubility compared to the more rigid, planar structure of Compound 41, which could limit membrane permeability.

Research Findings and Limitations

  • Activity Data: No direct pharmacological data for the target compound are available in the provided evidence.
  • Synthetic Challenges : The incorporation of the 4-oxobutyl-piperazine chain in the target compound may introduce steric hindrance during synthesis, unlike the straightforward condensation steps reported for Compound 41 .

Biological Activity

6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 422288-03-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C22H22BrFN4O2C_{22}H_{22}BrFN_4O_2 with a molecular weight of 505.4 g/mol. Its structure features a tetrahydroquinazoline core that is substituted with a piperazine moiety and a bromine atom, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H22BrFN4O2
Molecular Weight505.4 g/mol
CAS Number422288-03-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinazoline can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A series of related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Neuropharmacological Effects

The piperazine moiety present in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate serotonin and dopamine receptors, which could have implications for treating anxiety and depression disorders . In experimental models, analogs showed significant binding affinity to serotonin receptors, indicating potential as anxiolytic agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It likely interacts with neurotransmitter receptors affecting mood and anxiety pathways.
  • Cell Cycle Regulation : It has been suggested that the compound can induce cell cycle arrest in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : In vitro studies revealed that derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains and reported a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for effective strains .

Q & A

Q. What are the typical synthetic routes for this compound, and how can intermediates be optimized for yield?

The synthesis involves multi-step reactions, often starting with brominated quinazoline-dione scaffolds. Key steps include coupling the piperazine-oxobutyl moiety via nucleophilic substitution or amidation. Optimization focuses on reaction time, temperature, and catalysts (e.g., palladium for cross-couplings). Intermediate purification via flash chromatography (using gradients like 10% methanol in dichloromethane) ensures >93% purity. Yield improvements (e.g., 27% to 86%) are achieved by adjusting substituents on the phenyl ring or using protecting groups like Boc .

Q. Which characterization techniques are critical for verifying the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylenes at δ 2.5–3.5 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated within 0.001 Da accuracy).
  • X-ray Crystallography : Resolves stacking interactions (e.g., aromatic centroid separations of 3.72 Å) and hydrogen-bonding networks .
  • HPLC : Purity assessment (>94%) using C18 columns with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the fluorophenyl-piperazine moiety’s role in biological activity?

  • Substituent Variation : Replace the 4-fluorophenyl group with chlorophenyl or methylphenyl analogs to assess electronic/hydrophobic effects.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (e.g., quinazoline-dione carbonyls) and hydrophobic regions (e.g., bromophenyl group) using software like Schrödinger.
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) to correlate substituent changes with potency. Evidence shows trifluoromethyl groups enhance metabolic stability .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from solution-phase vs. solid-state conformers. For example:

  • C–H···O Interactions : Observed in X-ray but not NMR due to dynamic averaging. Validate via variable-temperature NMR or DFT calculations.
  • Aromatic Stacking : Centroid distances <4 Å in crystals may not persist in solution; confirm via NOESY or fluorescence quenching .

Q. How can solubility challenges be addressed during in vitro testing?

The compound’s logP (~3.5) suggests moderate hydrophobicity. Strategies include:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Convert to hydrochloride salts (e.g., piperidine HCl derivatives improve solubility by 10-fold) .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains for transient hydrophilicity .

Methodological Considerations

Q. What analytical workflows are recommended for detecting byproducts during synthesis?

  • LC-MS : Monitor reactions in real-time; identify byproducts via fragmentation patterns (e.g., m/z shifts from dehalogenation or oxidation).
  • TLC with Fluorescent Indicators : Track reaction progress using silica gel plates (Rf_f values 0.39–0.44 for intermediates) .

Q. How should researchers validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Light/Heat Stress Tests : Expose to 40°C/75% RH or UV light (ICH Q1A guidelines) to identify photodegradants .

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